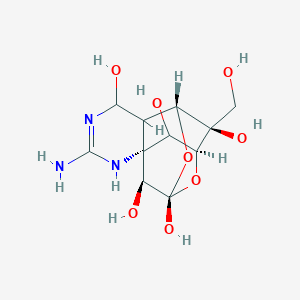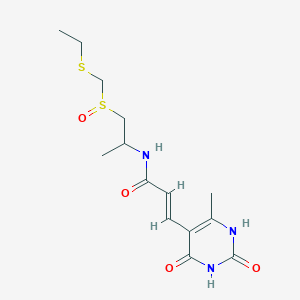
N-isobutyl-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-2-phenylpropanamide (IBUPAM) is a synthetic compound that belongs to the class of amides. It is widely used in the field of medicinal chemistry due to its potential therapeutic properties. IBUPAM has gained significant attention in recent years due to its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-2-phenylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, N-isobutyl-2-phenylpropanamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. It has also been studied for its effects on the central nervous system and its potential use as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of N-isobutyl-2-phenylpropanamide is not fully understood. However, it has been proposed that N-isobutyl-2-phenylpropanamide acts as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. N-isobutyl-2-phenylpropanamide is believed to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-isobutyl-2-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N-isobutyl-2-phenylpropanamide has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to be effective in various animal models, making it a useful tool for studying the central nervous system. However, N-isobutyl-2-phenylpropanamide also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other receptors. Additionally, its effects may vary depending on the animal model used and the dosage administered.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-2-phenylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, N-isobutyl-2-phenylpropanamide may have applications in the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and to investigate its potential off-target effects. Additionally, the development of more selective compounds based on N-isobutyl-2-phenylpropanamide may lead to the discovery of new therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, N-Isobutyl-2-phenylpropanamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been extensively studied for its effects on the central nervous system and its potential use as a therapeutic agent. N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
Synthesemethoden
N-isobutyl-2-phenylpropanamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of isobutyryl chloride and benzylamine, followed by reduction with sodium borohydride. The final product, N-isobutyl-2-phenylpropanamide, is obtained after purification through recrystallization.
Eigenschaften
Produktname |
N-isobutyl-2-phenylpropanamide |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ROIMNKGFRQUDBH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)




![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
